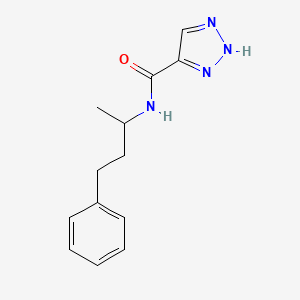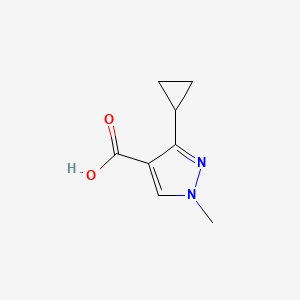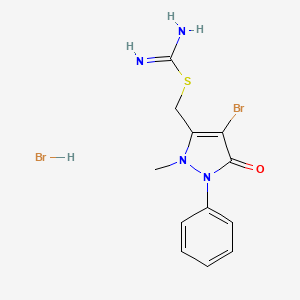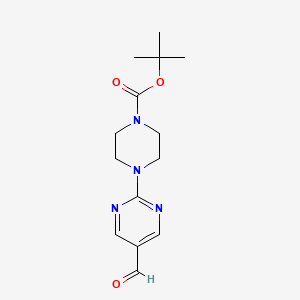
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, which is a key component of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide” includes a piperazine ring, a sulfonyl group, and a nitrobenzamide group. The compound’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 367.46. Other physical and chemical properties such as melting point, IR, 1H NMR, and LC-MS are not available for this specific compound, but these properties can be determined through experimental procedures .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Therapeutic Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, as a part of the piperazine derivatives, is significant in the design of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine scaffold allows for the rational design of drug-like elements, with the modification of substituents on the piperazine ring having a significant impact on the pharmacokinetic and pharmacodynamic factors of the resulting molecules (Rathi, Syed, Shin, & Patel, 2016). Similarly, piperazine-based molecules, including this compound, are also pivotal in anticancer activities, specifically in the induction of apoptosis and disruption of mitochondrial membrane potential in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).
2. Molecular Synthesis and Pharmacological Properties
The compound's relevance extends to synthetic chemistry, where it contributes to the development of novel cyclic compounds containing aminobenzenesulfonamide. These compounds facilitate the discovery of functional molecules and pharmaceuticals, showcasing the versatility and value of aminobenzenesulfonamide derivatives in both organic syntheses and the pharmaceutical industry (Kaneda, 2020). In terms of pharmacological properties, the conjugates of nitroxyl radicals with natural compounds, a category to which this compound belongs, have shown promising results. The introduction of a nitroxyl fragment into a molecule often results in the strengthening of biological activity or modification, reduction of general toxicity, or increase of selective cytotoxicity (Grigor’ev, Tkacheva, & Morozov, 2014).
3. DNA Interaction and Molecular Recognition
The compound is also part of the family of drugs that includes Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA, specifically with AT-rich sequences. This interaction is crucial for DNA sequence recognition and binding, making it a vital tool for rational drug design and a model system for molecular studies (Issar & Kakkar, 2013).
Wirkmechanismus
Target of Action
The compound, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, primarily targets acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition increases acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease . On the other hand, α1-ARs are G-protein-coupled receptors associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
This compound acts as an inhibitor of AChE and shows affinity towards α1-ARs . By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, thus increasing its levels .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This can have a significant impact on cognitive functions, particularly in the context of neurodegenerative disorders like Alzheimer’s disease . The interaction with α1-ARs might affect various pathways, given the wide range of physiological processes these receptors are involved in .
Pharmacokinetics
One study suggests that similar compounds exhibit acceptable pharmacokinetic profiles .
Result of Action
The primary result of the compound’s action is the increased level of acetylcholine due to AChE inhibition . This can lead to improved cognitive functions, particularly in individuals with Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which suggests that it could play a role in modulating cholinergic neurotransmission . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.
Cellular Effects
In cellular processes, this compound appears to influence cell function in several ways. For example, it has been shown to have neuroprotective effects, potentially ameliorating the neurotoxic effects of certain substances
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is thought to bind to acetylcholinesterase, inhibiting its activity and thereby increasing levels of acetylcholine . This could lead to changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings appear to change over time. For example, in in vivo studies, the compound was administered over a period of 6 weeks, suggesting that it may have long-term effects on cellular function . Information on the compound’s stability and degradation is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage. For instance, in a study involving rats, different effects were observed at dosages of 3 and 5 mg/kg
Metabolic Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may be involved in pathways related to cholinergic neurotransmission .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-7-5-17(6-8-19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-3-2-4-18(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOSIXFYIWIFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)

![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)



![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
![3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B2414633.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
